molecular formula C22H43NO B8549768 1-Octadecyl-2-pyrrolidinone CAS No. 7425-87-8

1-Octadecyl-2-pyrrolidinone

Cat. No.: B8549768
CAS No.: 7425-87-8
M. Wt: 337.6 g/mol
InChI Key: LNOKAIMHDJWRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Octadecyl-2-pyrrolidinone is a pyrrolidinone derivative characterized by an 18-carbon alkyl chain (octadecyl group) attached to the nitrogen atom of the pyrrolidinone ring. Pyrrolidinones are five-membered lactams with a wide range of applications in pharmaceuticals, surfactants, and polymer chemistry due to their polar aprotic nature and ability to act as solvents or stabilizers. The long alkyl chain in this compound confers lipophilic properties, making it particularly useful in surfactant formulations, drug delivery systems, and as a phase-transfer catalyst .

Properties

CAS No.

7425-87-8

Molecular Formula

C22H43NO

Molecular Weight

337.6 g/mol

IUPAC Name

1-octadecylpyrrolidin-2-one

InChI

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22(23)24/h2-21H2,1H3

InChI Key

LNOKAIMHDJWRDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

1-Octadecyl-2-pyrrolidinone belongs to the pyrrolidinone family, which includes compounds with diverse substituents on the nitrogen or carbon atoms. Key structural analogs and their functional differences include:

  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : Features a methyl group and a carboxylic acid substituent, enhancing hydrophilicity and enabling use as a pharmaceutical intermediate .
  • 1-Acetyl-2-pyrrolidone : Contains an acetyl group, making it a polar aprotic solvent for chemical reactions .
  • 1-(2-Chloroethyl)pyrrolidin-2-one : A chloroethyl substituent introduces reactivity for cross-coupling or alkylation reactions in organic synthesis .

The octadecyl chain in this compound distinguishes it from these analogs by imparting strong lipophilicity, favoring applications in micelle formation and lipid-based drug carriers.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituent Solubility Melting Point (°C)
This compound* ~353.6 Octadecyl (C₁₈) Lipophilic <50 (estimated)
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 159.14 Methyl, Carboxylic acid Water-soluble 180–185
1-Acetyl-2-pyrrolidone 141.17 Acetyl Polar solvents -20 (liquid)
1-(2-Chloroethyl)pyrrolidin-2-one 163.61 Chloroethyl Organic solvents 45–50

*Calculated based on molecular formula C₂₂H₄₃NO.

The octadecyl chain drastically reduces water solubility compared to hydrophilic analogs like 1-methyl-5-oxopyrrolidine-3-carboxylic acid. Its low melting point (<50°C) suggests utility in liquid-phase formulations, contrasting with solid-phase derivatives like the chloroethyl analog .

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